LogP Advantage: 56-Fold Higher Lipophilicity vs. the 4-Phenyl Methyl Ester Analog
The target compound exhibits a computed LogP of 4.76, substantially exceeding the LogP of 3.01 for the closest structurally analogous commercial comparator, methyl trans-1-benzyl-4-phenylpyrrolidine-3-carboxylate (CAS 87813-03-4), which bears an unsubstituted phenyl ring at C4 and a methyl ester . This 1.75 log unit increase translates to a theoretical ~56-fold higher octanol-water partition coefficient, which is directly relevant to membrane permeability and blood-brain barrier penetration predictions for CNS-targeted programs [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.76 (computed) |
| Comparator Or Baseline | Methyl trans-1-benzyl-4-phenylpyrrolidine-3-carboxylate (CAS 87813-03-4): LogP = 3.01 (computed) |
| Quantified Difference | ΔLogP = +1.75 (≈56-fold higher partition coefficient) |
| Conditions | Computed LogP values from Leyan (target) and Chemsrc (comparator); consistent computational methodology not guaranteed across sources |
Why This Matters
For CNS-targeted drug discovery programs where passive diffusion across the blood-brain barrier is a design criterion, the 1.75 higher LogP of the target compound predicts substantially better brain penetration than the 4-phenyl analog, making it the preferred intermediate for CNS-active MC-4R agonist candidates.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. (Established guideline: CNS drugs typically require LogP ≈ 2–5 and TPSA < 60–70 Ų for passive BBB permeation.) View Source
